
Trimethylsulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulfanium perchlorate is an organic compound with the chemical formula (CH₃)₃S⁺ClO₄⁻. It is a sulfonium salt where the sulfonium ion is bonded to three methyl groups and paired with a perchlorate anion. This compound is known for its stability and reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulfanium perchlorate can be synthesized by treating trimethylsulfanium iodide with silver perchlorate. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows:
(CH3)3S+I−+AgClO4→(CH3)3S+ClO4−+AgI
The reaction is carried out under mild conditions, and the product is isolated by filtration to remove the insoluble silver iodide.
Industrial Production Methods
Industrial production of this compound involves the reaction of dimethyl sulfide with methyl iodide to form trimethylsulfanium iodide, which is then treated with perchloric acid or a perchlorate salt to yield the desired product. The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfanium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the perchlorate anion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonium ion can be oxidized to sulfoxonium or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.
Oxidizing Agents: Hydrogen peroxide or peracids can oxidize the sulfonium ion.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the sulfonium ion.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as trimethylsulfanium chloride, bromide, or hydroxide can be formed.
Oxidation Products: Trimethylsulfoxonium salts are common oxidation products.
Reduction Products: Dimethyl sulfide and methyl derivatives are typical reduction products.
Scientific Research Applications
Trimethylsulfanium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a methylating agent and in the synthesis of other organosulfur compounds.
Biology: It serves as a model compound for studying sulfonium ion behavior in biological systems.
Medicine: Research explores its potential in drug development and as a precursor for biologically active molecules.
Industry: It is utilized in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of trimethylsulfanium perchlorate involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the transfer of methyl groups to nucleophilic sites. This methylation process is crucial in many biochemical pathways and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium chloride
- Trimethylsulfonium bromide
- Trimethylsulfonium iodide
- Trimethylsulfoxonium salts
Uniqueness
Trimethylsulfanium perchlorate is unique due to its high stability and reactivity. The perchlorate anion provides a strong counterion that enhances the compound’s solubility and reactivity compared to other halide salts. This makes it particularly useful in applications requiring robust and efficient methylation agents.
Properties
CAS No. |
3426-60-6 |
|---|---|
Molecular Formula |
C3H9ClO4S |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
trimethylsulfanium;perchlorate |
InChI |
InChI=1S/C3H9S.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XJODOBMVOIKGEG-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



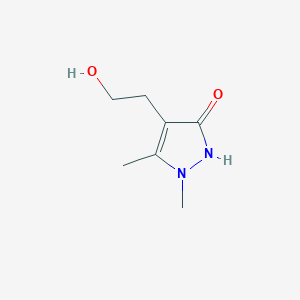
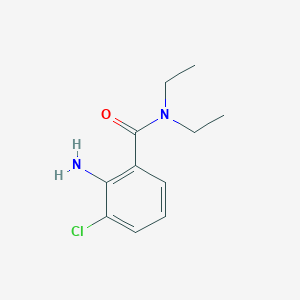
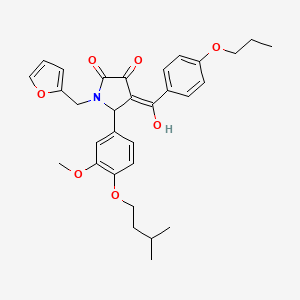
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
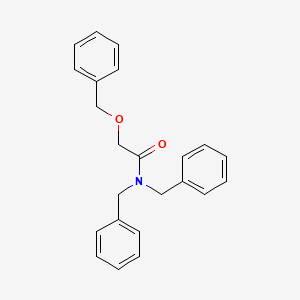
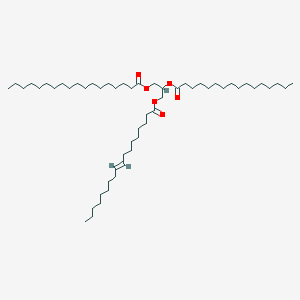
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
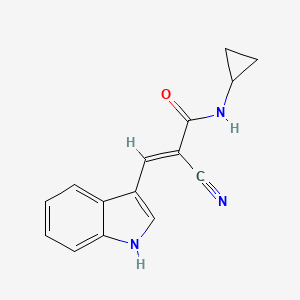
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
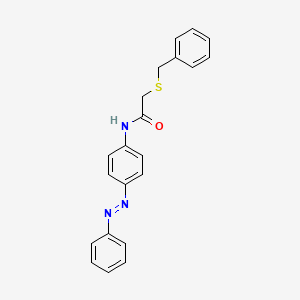
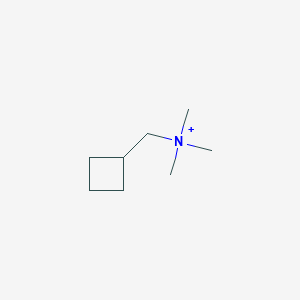
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

